N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride
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Overview
Description
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C24H30ClN3O3S and its molecular weight is 476.03. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- The synthesis of novel compounds from visnagenone and khellinone, leading to heterocyclic compounds with significant anti-inflammatory and analgesic activities, demonstrates the potential of complex benzamide derivatives in pharmaceutical development (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These findings highlight the importance of exploring novel benzamide derivatives for therapeutic applications.
- Another study on the synthesis of thiazole and thiazoline-based nonsteroidal anti-inflammatory drugs suggests the versatility of thiazole derivatives in medicinal chemistry and their potential to be developed into effective therapeutic agents (Lynch, Hayer, Beddows, Howdle, & Thake, 2006).
Photodynamic Therapy and Anticancer Applications
- Research on new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups indicates their high singlet oxygen quantum yield, making them promising candidates for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020). This application is particularly relevant for compounds with specific functional groups that enhance their photophysical and photochemical properties.
Antimicrobial Activity
- The development of thiazole derivatives with confirmed antimicrobial activity underlines the potential of such compounds in addressing bacterial and fungal infections. This further supports the exploration of benzamide derivatives for antimicrobial uses (Chawla, 2016).
Mechanism of Action
Target of Action
The primary target of this compound is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This enzyme is essential for the survival of the bacteria, making it an attractive target for anti-tubercular compounds .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This inhibition disrupts the synthesis of the bacterial cell wall, leading to the death of the bacteria
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to a weakened cell wall and ultimately, the death of the bacteria .
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . By disrupting the cell wall biosynthesis, the compound causes the death of the bacteria, demonstrating its potential as an anti-tubercular agent .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties
Cellular Effects
Benzothiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S.ClH/c1-16-5-7-19(15-18(16)3)23(28)27(10-9-26-11-13-30-14-12-26)24-25-21-20(29-4)8-6-17(2)22(21)31-24;/h5-8,15H,9-14H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEROFDHFDQIPGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)C)OC)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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